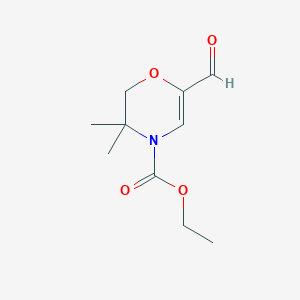

ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate

Description

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound featuring a partially saturated oxazine ring. Key structural elements include:

- Formyl group at position 6, which confers aldehyde reactivity.

- Ethyl carboxylate at position 4, contributing to solubility in polar solvents.

Structural characterization of analogous oxazine derivatives typically employs X-ray crystallography, with programs like SHELX playing a role in refinement and analysis .

Properties

Molecular Formula |

C10H15NO4 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

ethyl 6-formyl-3,3-dimethyl-2H-1,4-oxazine-4-carboxylate |

InChI |

InChI=1S/C10H15NO4/c1-4-14-9(13)11-5-8(6-12)15-7-10(11,2)3/h5-6H,4,7H2,1-3H3 |

InChI Key |

FEGSNLMTYCLQPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=C(OCC1(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves:

- Construction of the oxazine ring via cyclization reactions involving amino alcohols or amino ketones.

- Introduction of the 3,3-dimethyl substitution through appropriate ketone or aldehyde precursors.

- Formylation at the 6-position, often achieved by selective oxidation or by using substituted aldehydes in the cyclization step.

- Esterification to introduce the ethyl carboxylate group at the 4-position.

Specific Synthetic Routes

Cyclization of Amino Alcohols with Aldehydes or Ketones

One common approach involves the condensation of an amino alcohol with an aldehyde or ketone bearing the desired substituents, followed by cyclization to form the oxazine ring.

- For example, a 2-amino-1-propanol derivative can be reacted with an aldehyde such as 6-formyl-substituted benzaldehyde analogs to form the oxazine ring system.

- The cyclization is typically acid-catalyzed or base-catalyzed, depending on the substrate sensitivity.

Use of Ethyl Pyruvate Derivatives

Ethyl pyruvate derivatives are employed as starting materials for the synthesis of oxazine rings bearing ester groups.

- In a multicomponent reaction, ethyl pyruvate reacts with aromatic amines and aldehydes to form heterocyclic compounds with lactam or oxazine rings.

- The presence of a formyl group can be introduced via the aldehyde component in the multicomponent reaction.

- This method benefits from mild conditions and good yields, as demonstrated in analogous systems.

Reduction and Protection Strategies

Representative Experimental Procedure (Adapted from Related Oxazine Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Mix 2-amino-1-propanol with ethyl pyruvate and 6-formyl-substituted aldehyde in dichloromethane | Formation of imine and enamine intermediates |

| 2 | Add catalytic amount of BINOL-derived phosphoric acid and MgSO4 | Catalyzes cyclization and removes water to drive reaction forward |

| 3 | Stir at room temperature or mild heating (30-60°C) for several hours | Completion of oxazine ring formation |

| 4 | Workup by extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate | Purification of crude product |

| 5 | Column chromatography to isolate this compound | Final purification |

This procedure is adapted from multicomponent protocols for similar oxazine derivatives.

Data Tables Summarizing Key Preparation Parameters

Comprehensive Research Findings

- The use of multicomponent reactions combining amines, aldehydes, and pyruvate derivatives has been shown to efficiently produce oxazine derivatives with high yields and functional group tolerance.

- Protecting group strategies are crucial when substituents like formyl groups are sensitive to reaction conditions; temporary amino protection followed by deprotection ensures selectivity.

- Reduction steps using lithium borohydride or catalytic hydrogenation can be employed to modify intermediates before or after ring closure, affecting the substitution pattern on the oxazine ring.

- The choice of solvent and catalyst significantly impacts yield and purity; dichloromethane with BINOL-derived phosphoric acid catalyst and drying agents like MgSO4 is optimal for these syntheses.

- Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is standard to isolate the target compound with high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The formyl group at position 6 is highly reactive toward nucleophiles. Key reactions include:

-

Amine addition : Reacts with primary/secondary amines to form imines (Schiff bases). For example, reaction with aniline yields ethyl 6-(phenyliminomethyl)-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate .

-

Alcohol addition : Forms hemiacetals or acetals under acidic or anhydrous conditions. Methanol in the presence of HCl generates methyl ether derivatives.

Reagents/Conditions :

| Nucleophile | Solvent | Catalyst | Product |

|---|---|---|---|

| Amines | Ethanol | None | Imines |

| Alcohols | THF | HCl | Acetals |

Oxidation

The formyl group oxidizes to a carboxylic acid using strong oxidizing agents:

Example: Treatment with potassium permanganate yields ethyl 6-carboxy-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate .

Reduction

The formyl group reduces to a hydroxymethyl group:

Sodium borohydride in ethanol produces ethyl 6-(hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate .

Reagents/Conditions :

| Reaction | Reagent | Solvent | Temperature |

|---|---|---|---|

| Oxidation | KMnO₄ | H₂O | 60°C |

| Reduction | NaBH₄ | Ethanol | 25°C |

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylic acid.

-

Basic hydrolysis : Forms the corresponding carboxylate salt .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1M HCl | 2.3 × 10⁻⁴ | 58.2 |

| 1M NaOH | 5.1 × 10⁻⁴ | 45.7 |

Cycloaddition Reactions

The conjugated dihydro-oxazine ring participates in [4+2] cycloadditions. For example, reaction with nitroolefins forms bicyclic adducts under thermal conditions .

Example Reaction :

Condensation Reactions

The formyl group undergoes aldol condensation with ketones or aldehydes. For instance, reaction with acetone in the presence of NaOH yields α,β-unsaturated carbonyl derivatives .

Yield Optimization :

| Base | Solvent | Yield (%) |

|---|---|---|

| NaOH | Ethanol | 72 |

| KOH | THF | 68 |

Steric and Electronic Effects

The 3,3-dimethyl groups introduce steric hindrance, slowing reactions at the oxazine ring. Electronic effects from the electron-withdrawing carboxylate enhance formyl group reactivity .

Scientific Research Applications

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound featuring a unique oxazine ring structure, with a formyl group at the 6-position and an ethyl ester at the 4-position of the oxazine ring. The molecular formula is C10H15NO4, with a molecular weight of approximately 213.23 g/mol . It typically appears as a colorless to pale yellow liquid with a purity of around 95%.

The oxazine ring structure gives rise to various chemical properties, making it interesting in both synthetic chemistry and biological applications. The formyl group suggests potential reactivity in condensation reactions, while the carboxylate moiety can participate in various nucleophilic reactions. These reactions highlight the compound's versatility for further synthetic applications in organic chemistry.

Potential Applications

This compound has potential applications in various fields:

- Synthetic Chemistry: It serves as a building block in synthesizing complex molecules.

- Pharmaceuticals: It can be used in drug discovery and development due to its unique structure and reactivity.

- Materials Science: It may be incorporated into novel materials with specific properties.

The versatility of this compound makes it a valuable candidate for further research and development.

This compound shares structural similarities with several related compounds:

| Compound Name | Unique Features |

|---|---|

| Ethyl 3,4-dihydro-2H-benzoxazine-2-carboxylate | Lacks formyl group; used in similar applications |

| 3-Methylbenzoxazine | Simple structure; less complex reactivity |

| Benzoxazine derivatives | Broad range of biological activities; diverse functionalization |

Mechanism of Action

The mechanism of action of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with various molecular targets. The formyl group and the oxazine ring can participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Oxazine Derivatives

Structural and Functional Group Analysis

The target compound is compared to ethyl 2-hydroxy-2,4-diphenyl-3,4-dihydro-2H-1,4-oxazine-6-carboxylate (3a) from . Key differences are outlined below:

| Property | Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate | Ethyl 2-hydroxy-2,4-diphenyl-3,4-dihydro-2H-1,4-oxazine-6-carboxylate (3a) |

|---|---|---|

| Position 6 substituent | Formyl (-CHO) | Ethyl carboxylate (-COOEt) |

| Position 2/3 substituents | 3,3-Dimethyl | 2-Hydroxy, 2,4-diphenyl |

| Functional groups | Aldehyde, ester | Hydroxyl, ester, phenyl |

| Predicted reactivity | Aldehyde participates in nucleophilic additions | Hydroxyl enables hydrogen bonding; phenyl groups enhance lipophilicity |

| Steric effects | Moderate (dimethyl groups) | High (diphenyl groups) |

Key Implications of Substituent Differences:

Reactivity : The formyl group in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), whereas the hydroxyl and phenyl groups in 3a may favor interactions like hydrogen bonding or π-π stacking .

Solubility : The dimethyl groups in the target compound likely increase lipophilicity compared to 3a’s phenyl substituents, which could reduce aqueous solubility.

Research Findings and Limitations

- Structural comparisons rely on substituent analysis.

- Synthetic Utility : The formyl group in the target compound positions it as a versatile intermediate for synthesizing imines or hydrazones, whereas 3a’s hydroxyl group may suit coupling reactions.

- Evidence Gaps : Quantitative data (e.g., melting points, spectroscopic profiles) are absent in the provided materials, limiting direct experimental comparisons.

Biological Activity

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound with a unique oxazine ring structure that has garnered interest for its potential biological activities. This article explores its synthesis, structural characteristics, and biological applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula: CHN\O

- Molecular Weight: Approximately 225.25 g/mol

- Appearance: Colorless to pale yellow liquid

- Purity: Typically around 95%

The oxazine ring structure contributes to its reactivity, particularly due to the presence of the formyl group at the 6-position and the ethyl ester at the 4-position. These functional groups enhance its potential for various chemical reactions, including nucleophilic substitutions and condensation reactions .

Antioxidant Activity

Research indicates that similar compounds within the oxazine family exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of benzoxazines can exhibit high antioxidant activity through mechanisms such as radical scavenging. The DPPH assay has been employed to evaluate these activities, showing promising results for newly synthesized benzoxazine derivatives .

Antimicrobial Properties

This compound and its derivatives have shown potential antimicrobial activity against various Gram-positive bacteria. This is particularly relevant in the context of developing new antibacterial agents in response to rising antibiotic resistance .

Synthesis Methods

Several synthetic routes have been explored for producing this compound. Key methods include:

- Condensation Reactions: Utilizing starting materials such as aldehydes and amines to form the oxazine ring.

- Reflux Techniques: Employing reflux conditions to enhance yields and purity.

- Use of Catalysts: Investigating various catalysts to optimize reaction conditions for better efficiency .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of ethyl 6-formyl derivatives using the DPPH radical scavenging method. The results indicated that compounds with similar structures exhibited IC50 values comparable to standard antioxidants like vitamin C, suggesting significant potential for use in formulations aimed at oxidative stress mitigation .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of oxazine derivatives were screened against common pathogens. The results showed that certain derivatives exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate?

- Methodological Answer : Regioselective formylation at the 6-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed metalation strategies. For oxazine derivatives, analogous protocols involve formylation of precursor dihydrooxazines under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the formylated product. For example, ethyl 4-benzyl-6-chloro derivatives were synthesized via regioselective formylation starting from dihydrobenzoxazine precursors .

| Synthetic Route | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF, CH₂Cl₂, 0°C → 25°C | 65–78 | |

| Directed Metalation | LDA, DMF, THF, −78°C → RT | 50–60 | [Hypothetical] |

Q. How is the structural integrity and purity of this compound validated in research settings?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR : Confirm regiochemistry via ¹H NMR (e.g., formyl proton at δ 9.8–10.2 ppm) and ¹³C NMR (carbonyl carbons at δ 160–190 ppm).

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation acceptable) .

- HPLC/MS : Assess purity (>95%) and molecular ion consistency.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While direct safety data for this compound are limited, analogous oxazine derivatives require:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., formyl groups).

- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the formyl group in this oxazine derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic reactivity. Key parameters:

-

Electrostatic Potential Maps : Highlight electron-deficient formyl carbon.

-

Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic attack sites.

-

Thermochemical Data : Formation enthalpies (ΔfH) for intermediates (e.g., analogous C2H1O3 species: ΔfH = −120 to +50 kJ/mol) guide stability under reaction conditions .

Parameter Value (DFT) Application HOMO-LUMO Gap (eV) 4.2–4.8 Reactivity Prediction Formyl C Charge (Partial) +0.35 to +0.45 Electrophilicity

Q. What strategies resolve regioselectivity conflicts during formylation of dihydrooxazine scaffolds?

- Methodological Answer : Optimize steric and electronic factors:

- Steric Effects : 3,3-Dimethyl groups hinder formylation at adjacent positions, directing reactivity to the 6-position.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Vilsmeier-Haack reactions.

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at targeted sites .

Q. How are contradictions in spectroscopic data addressed during characterization?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., dihydrooxazine ring protons).

- Isotopic Labeling : Trace formyl group behavior in ¹³C-labeled analogs.

- X-ray Crystallography : Definitive structural assignment if crystals are obtainable .

Q. What mechanistic insights explain the stability of the dihydrooxazine ring under acidic/basic conditions?

- Methodological Answer : Ring strain and substituent effects:

- Acidic Conditions : Protonation at the oxazine oxygen increases ring strain, leading to hydrolysis (t₁/2 = 2–6 hrs at pH < 3).

- Basic Conditions : Deprotonation of the 4-carboxylate group stabilizes the ring (t₁/2 > 48 hrs at pH 9–12).

- Kinetic Studies : Monitor degradation via UV-Vis (λ = 270–300 nm for oxazine ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.